molecular formula C17H16O3 B1292236 2-Acetoxy-4'-ethylbenzophenone CAS No. 37135-48-1

2-Acetoxy-4'-ethylbenzophenone

Cat. No.: B1292236
CAS No.: 37135-48-1
M. Wt: 268.31 g/mol
InChI Key: YVKIPKHWYIDLOD-UHFFFAOYSA-N
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Scientific Research Applications

2-Acetoxy-4’-ethylbenzophenone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4’-ethylbenzophenone. One common method is the reaction of 4’-ethylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-4’-ethylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-ethylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-ethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological molecules. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-4’-ethylbenzophenone is unique due to the presence of both the acetoxy and ethyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

[2-(4-ethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-13-8-10-14(11-9-13)17(19)15-6-4-5-7-16(15)20-12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKIPKHWYIDLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641579
Record name 2-(4-Ethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37135-48-1
Record name 2-(4-Ethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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